5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Overview

Description

5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (5-Br-2,3-DHBFCA) is an organic compound that belongs to the family of benzofurans and is a derivative of benzofuran-7-carboxylic acid. It is a white solid that is soluble in water and is used in various scientific and industrial applications. 5-Br-2,3-DHBFCA is a versatile compound that has a wide range of applications, including in the synthesis of other compounds, in the development of new drugs, and in the study of biological systems.

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is involved in the synthesis of antimicrobial compounds. For instance, it is used in creating a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating antimicrobial activities against both Gram-negative and Gram-positive bacteria (Sanjeeva et al., 2021). Similar research has reported on the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates, which are derivatives of this acid (Kumari et al., 2019).

Asymmetric Synthesis in Natural Products

This compound is instrumental in the asymmetric synthesis of natural products. Notably, it has been used in the catalytic asymmetric synthesis of neolignan natural products, such as (-)-epi-conocarpan and (+)-conocarpan, by exploiting an enantio- and diastereoselective intramolecular C-H insertion reaction (Natori et al., 2009).

Applications in Electrochemical Reactions

This compound also finds application in electrochemical reactions. One study involved its use in aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction, enabling the construction of various molecular skeletons (Katayama et al., 2016).

Novel Synthesis Methods

Research has explored novel synthesis methods involving this acid. For example, a study presented a new method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, showcasing potential applications in drug discovery (Shaikh & Varvounis, 2014). Another study developed a cooperative catalytic system for the annulation between aryl iodides and epoxides, providing access to 2,3-dihydrobenzofuran scaffolds (Wu et al., 2018).

Safety and Hazards

Future Directions

Benzofuran compounds, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .

Mechanism of Action

Mode of Action

It is known that benzofuran derivatives, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may interact with multiple pathways.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, which include 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran compounds are known to have significant cell growth inhibitory effects

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is soluble in organic solvents, suggesting that it may be able to pass through cell membranes .

Subcellular Localization

Benzofuran compounds are known to be widely distributed in higher plants .

properties

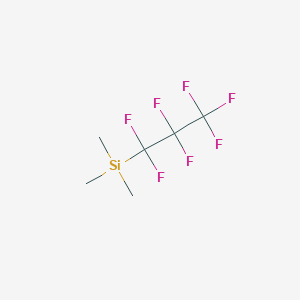

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMKAXASFPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383421 | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41177-72-4 | |

| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)